molecular formula C15H13N3 B12167733 3-[(E)-(4-methylphenyl)diazenyl]-1H-indole

3-[(E)-(4-methylphenyl)diazenyl]-1H-indole

Cat. No.: B12167733
M. Wt: 235.28 g/mol
InChI Key: MMENFDXGEOAXRJ-UHFFFAOYSA-N
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Description

3-[(E)-(4-methylphenyl)diazenyl]-1H-indole is an organic compound that belongs to the class of azo compounds, which are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring. This compound is notable for its vibrant color and is often used in dye and pigment industries. The indole nucleus, a key structural component of this compound, is a heterocyclic aromatic organic compound that is widely found in nature and is a core structure in many pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(4-methylphenyl)diazenyl]-1H-indole typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methylaniline (p-toluidine) to form the diazonium salt. This is achieved by treating 4-methylaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 1H-indole in an alkaline medium to form the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and higher yields. The raw materials, such as 4-methylaniline and 1H-indole, are often sourced in bulk to reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(4-methylphenyl)diazenyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen in the presence of a palladium catalyst, resulting in the formation of the corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium dithionite (Na2S2O4) in aqueous solution or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeCl3).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-[(E)-(4-methylphenyl)diazenyl]-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Employed as a dye or pigment in textile and printing industries due to its vibrant color.

Mechanism of Action

The mechanism of action of 3-[(E)-(4-methylphenyl)diazenyl]-1H-indole involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with various cellular targets. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the indole and phenyl rings.

Comparison with Similar Compounds

Similar Compounds

    3-[(E)-(4-chlorophenyl)diazenyl]-1H-indole: Similar structure with a chlorine substituent instead of a methyl group.

    3-[(E)-(4-nitrophenyl)diazenyl]-1H-indole: Contains a nitro group, which significantly alters its chemical and biological properties.

    3-[(E)-(4-methoxyphenyl)diazenyl]-1H-indole:

Uniqueness

3-[(E)-(4-methylphenyl)diazenyl]-1H-indole is unique due to the presence of the methyl group, which influences its electronic properties and reactivity. This compound’s specific structure allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

1H-indol-3-yl-(4-methylphenyl)diazene

InChI

InChI=1S/C15H13N3/c1-11-6-8-12(9-7-11)17-18-15-10-16-14-5-3-2-4-13(14)15/h2-10,16H,1H3

InChI Key

MMENFDXGEOAXRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CNC3=CC=CC=C32

Origin of Product

United States

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